2-(5-bromo-4-cyano-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(5-Bromo-4-cyano-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with bromine and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-4-cyano-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 5-bromo-4-cyano-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of chloroacetic acid, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-4-cyano-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromo-4-cyano-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in the development of bioactive compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-(5-bromo-4-cyano-1H-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and cyano groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-4-cyano-1H-pyrazol-1-yl)acetic acid
- 2-(5-Fluoro-4-cyano-1H-pyrazol-1-yl)acetic acid
- 2-(5-Methyl-4-cyano-1H-pyrazol-1-yl)acetic acid
Uniqueness
2-(5-Bromo-4-cyano-1H-pyrazol-1-yl)acetic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to other halogenated derivatives. The bromine atom can participate in specific halogen bonding interactions, which can be advantageous in designing bioactive compounds or materials with unique properties .
Properties
CAS No. |
1823833-76-6 |
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Molecular Formula |
C6H4BrN3O2 |
Molecular Weight |
230.02 g/mol |
IUPAC Name |
2-(5-bromo-4-cyanopyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C6H4BrN3O2/c7-6-4(1-8)2-9-10(6)3-5(11)12/h2H,3H2,(H,11,12) |
InChI Key |
QJQRMDMBCUMSSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1C#N)Br)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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